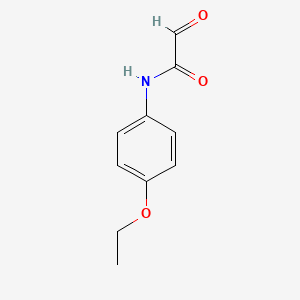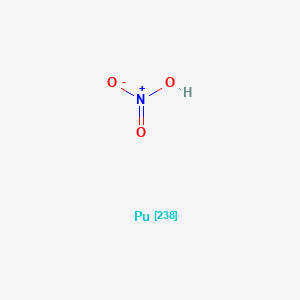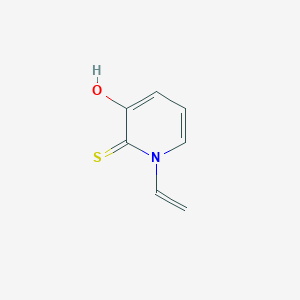
1-Ethenyl-3-hydroxypyridine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-3-hydroxypyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with an ethenyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-hydroxypyridine-2(1H)-thione typically involves the following steps:
Starting Materials: The synthesis may start with pyridine derivatives.
Functional Group Introduction: Introduction of the ethenyl group can be achieved through reactions such as Heck coupling or Wittig reaction.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Thione Formation: The thione group can be introduced by reacting with sulfur-containing reagents such as Lawesson’s reagent.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-Ethenyl-3-hydroxypyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-Ethenyl-3-hydroxypyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and the context of its use. For example, in medicinal applications, it may inhibit specific enzymes or modulate receptor activity.
類似化合物との比較
Similar Compounds
2-Hydroxypyridine: A simpler analog with similar hydroxyl functionality.
3-Ethenylpyridine: Lacks the hydroxyl group but has the ethenyl substitution.
Pyridine-2-thione: Contains the thione group but lacks the ethenyl and hydroxyl groups.
Uniqueness
1-Ethenyl-3-hydroxypyridine-2(1H)-thione is unique due to the combination of ethenyl, hydroxyl, and thione functionalities, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
58379-46-7 |
|---|---|
分子式 |
C7H7NOS |
分子量 |
153.20 g/mol |
IUPAC名 |
1-ethenyl-3-hydroxypyridine-2-thione |
InChI |
InChI=1S/C7H7NOS/c1-2-8-5-3-4-6(9)7(8)10/h2-5,9H,1H2 |
InChIキー |
GYAPXCMITDMBKR-UHFFFAOYSA-N |
正規SMILES |
C=CN1C=CC=C(C1=S)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


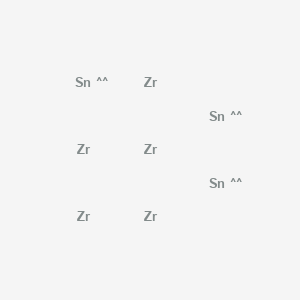
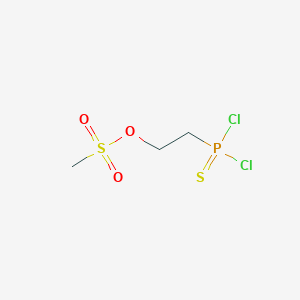
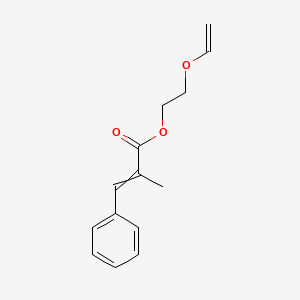
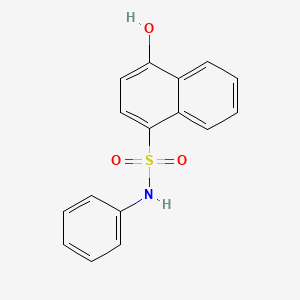
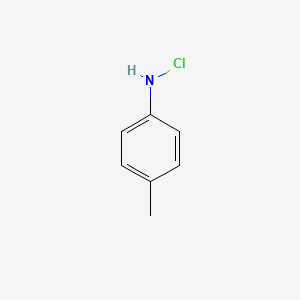
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
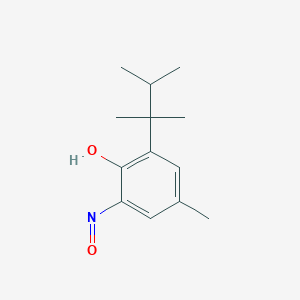
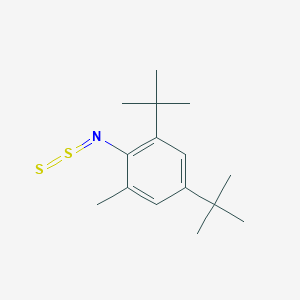

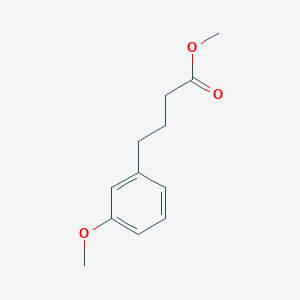
![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
